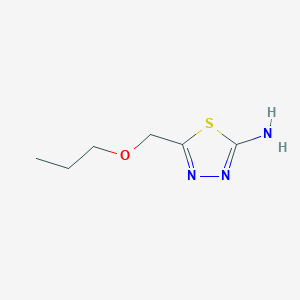
1-(4-Amino-2-Fluorphenyl)pyrrolidin-2-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of 1-(4-aminophenyl)pyrrolidin-2-one with 4-(2-fluorophenyl)piperazine-1-carboxylic acid followed by acylation with 4-nitrophenyl chloroformate and reduction of the nitro group to an amino group.Molecular Structure Analysis
The molecular structure of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one involves a pyrrolidinone ring attached to a fluorophenyl group. The compound is characterized by its IUPAC name 1-(4-amino-2-fluorophenyl)-2-pyrrolidinone and its InChI code 1S/C10H11FN2O/c11-8-6-7 (12)3-4-9 (8)13-5-1-2-10 (13)14/h3-4,6H,1-2,5,12H2 .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one are influenced by the electronic effects of the substituents on the pyrrolidinone ring.Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
1-(4-Amino-2-Fluorphenyl)pyrrolidin-2-on: dient aufgrund seines Pyrrolidinrings als vielseitiges Grundgerüst in der Arzneimittelforschung. Dieser Ringaufbau ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen und kann signifikant zur Stereochemie des Moleküls beitragen . Das Vorhandensein des Fluoratoms kann die Bindungsaffinität und Selektivität pharmakologischer Wirkstoffe verbessern .
Pharmakologische Forschung
In der Pharmakologie ist die Struktur dieser Verbindung vorteilhaft für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen. Ihre Fähigkeit, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erforschen, macht sie zu einem wertvollen Werkzeug beim Design von Verbindungen mit spezifischen biologischen Aktivitäten .
Biochemische Anwendungen
Biochemisch kann „this compound“ verwendet werden, um Enzym-Substrat-Wechselwirkungen und den Einfluss sterischer Faktoren auf die biologische Aktivität zu untersuchen. Es hilft, die Struktur-Wirkungs-Beziehung (SAR) von bioaktiven Molekülen zu verstehen, was für die Entwicklung gezielter Therapien entscheidend ist .
Materialwissenschaften
In den Materialwissenschaften kann diese Verbindung bei der Synthese neuer organischer Materialien eingesetzt werden. Ihre Molekülstruktur könnte möglicherweise verwendet werden, um neue Polymere oder Beschichtungen mit einzigartigen Eigenschaften wie verbesserter Haltbarkeit oder chemischer Beständigkeit zu entwickeln .
Chemieingenieurwesen
„this compound“ könnte in chemietechnischen Verfahren wie der Katalyse oder als Zwischenprodukt bei der Synthese komplexerer chemischer Einheiten Anwendung finden. Seine Eigenschaften könnten Reaktionsmechanismen und -ergebnisse in der chemischen Produktion beeinflussen .
Umweltwissenschaften
Schließlich könnte diese Verbindung in den Umweltwissenschaften auf ihre Rolle bei Umwelt-Sanierungsverfahren untersucht werden. Ihre Wechselwirkung mit Schadstoffen oder ihre Verwendung bei der Entwicklung von Sensoren für die Umweltüberwachung sind mögliche Anwendungsgebiete .
Wirkmechanismus
The mechanism of action of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is similar to that of Fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter and inhibits its activity, leading to an increase in serotonin levels in the brain.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBCVJIICUSZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853910-13-1 | |
| Record name | 1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1524368.png)

![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)


![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)




![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)